
5,6-Dimethoxyisoindolin-1-one
Übersicht
Beschreibung
5,6-Dimethoxyisoindolin-1-one is a chemical compound with the CAS Number: 59084-72-9 . It has a molecular weight of 193.2 and its IUPAC name is 5,6-dimethoxy-1-isoindolinone . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 5,6-Dimethoxyisoindolin-1-one is1S/C10H11NO3/c1-13-8-3-6-5-11-10 (12)7 (6)4-9 (8)14-2/h3-4H,5H2,1-2H3, (H,11,12) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
5,6-Dimethoxyisoindolin-1-one is a solid at room temperature . The compound should be stored in an inert atmosphere at room temperature .Wissenschaftliche Forschungsanwendungen
Tumor Imaging and Receptor Ligands
- A study by (Li et al., 2016) discussed the use of 5,6-dimethoxyisoindoline-based cyclopentadienyl tricarbonyl rhenium complexes as selective sigma-2 receptor ligands for tumor imaging. These ligands demonstrated high tumor uptake and specific binding to sigma receptors in glioma xenografts.
- (Wang et al., 2017) synthesized indole-based σ2 receptor ligands containing 5,6-dimethoxyisoindoline for brain imaging. These ligands exhibited low nanomolar affinity for σ2 receptors and showed high selectivity and brain uptake in mice.
Synthesis and Chemical Properties
- Research by (Press et al., 1986) focused on synthesizing 5,6-dimethoxyquinazolin-2(1H)-one derivatives, exploring various synthetic routes and the chemical properties of these compounds.
Fluorescent Labeling and Protein Interaction
- (Gatanaga et al., 2016) developed oligodeoxynucleotides that modify primary amines to produce 5,6-dimethoxy 3-methyleneisoindolin-1-one. This research is significant for fluorescent labeling of DNA-interacting proteins, demonstrating potential utility in biochemical studies.
Anticancer Research
- A study by (Xie et al., 2015) explored the synthesis of indole-based σ2 receptor ligands derived from siramesine, incorporating the 5,6-dimethoxyisoindoline scaffold. These compounds displayed antiproliferative activity in cancer cells and induced cell cycle arrest, highlighting their potential as antitumor agents.
Luminescent Materials
- (Li et al., 2013) synthesized and studied 5,6-DTFI europium(III) complexes doped in PMMA films. These materials exhibited efficient red emission, demonstrating applications in luminescent and phosphorescent materials.
Sigma-2 Receptor Probe Development
- Research by (Xu et al., 2005) involved developing a novel sigma-2 receptor probe with 5,6-dimethoxyisoquinolin-2(1H)-yl structure. This probe, [3H]N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide, showed high affinity for sigma2 receptors, indicating its potential for studying these receptors in vitro.
Safety and Hazards
The compound has been classified under GHS07 for safety . The hazard statements include H302-H315-H319-H335 , indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , suggesting that one should avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
5,6-dimethoxy-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-13-8-3-6-5-11-10(12)7(6)4-9(8)14-2/h3-4H,5H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPUCMWDFXRDHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CNC2=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30509839 | |
| Record name | 5,6-Dimethoxy-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30509839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethoxyisoindolin-1-one | |
CAS RN |
59084-72-9 | |
| Record name | 5,6-Dimethoxy-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30509839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




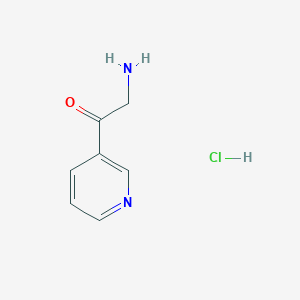
![2-Phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1590252.png)
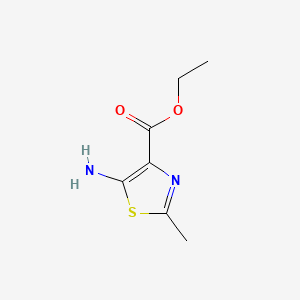

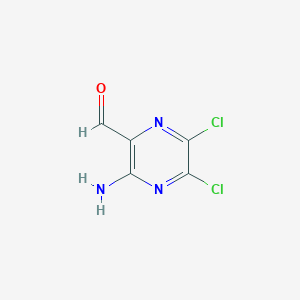
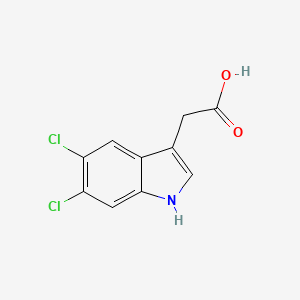

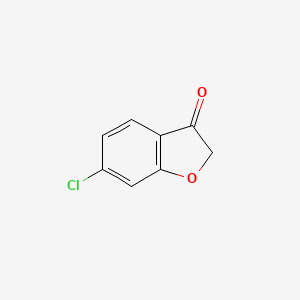


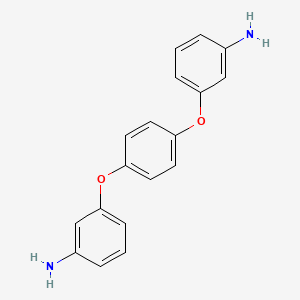
![5-Chloro-2-methylimidazo[1,2-A]pyridine](/img/structure/B1590264.png)
